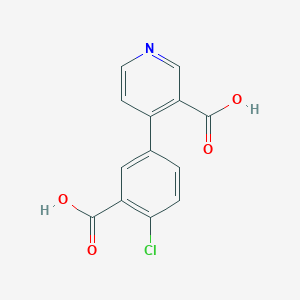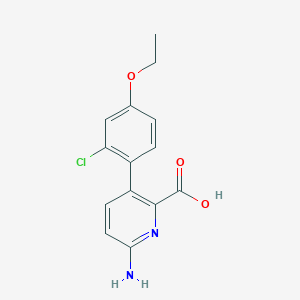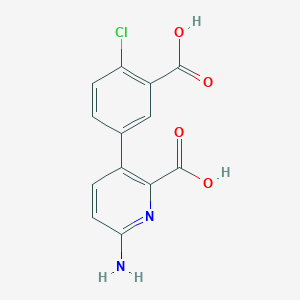
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboxy-4-chlorophenyl)nicotinic acid (4-CCPA) is a naturally-occurring compound found in plants and animals, and is also produced synthetically in the laboratory. It is a derivative of nicotinic acid, and is an important building block for a variety of biochemical pathways. 4-CCPA is used in a wide range of applications, including scientific research, drug development, and biotechnology.
科学研究应用
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biochemicals. It is also used in the synthesis of a variety of polymers, including polyamides, polyesters, and polycarbonates. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is used in the synthesis of a variety of dyes and pigments, and it is used as a reagent in the synthesis of a variety of small molecules, including organic acids, amines, and alcohols.
作用机制
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% acts as a reversible inhibitor of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It is also believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may act as an agonist or antagonist of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to have neuroprotective effects.
实验室实验的优点和局限性
The main advantage of using 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of a variety of compounds, the synthesis of a variety of polymers, and the synthesis of a variety of small molecules. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects, which makes it an ideal reagent for a variety of scientific research applications. However, the main limitation of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is its potential toxicity. It is important to use 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in a well-ventilated area, and to use proper safety precautions when handling it.
未来方向
For the use of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% include its use in the development of new drugs and therapies. It is possible that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop drugs that target specific enzymes and G-protein coupled receptors involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new polymers, dyes, and pigments, and to develop new small molecules with specific biochemical and physiological effects. Finally, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new methods of synthesis, which may lead to more efficient and cost-effective production of a variety of compounds.
合成方法
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% can be synthesized in the laboratory via a variety of methods. The most common method is a multi-step process involving the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of pyridine. This reaction produces a mixture of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% and 4-chlorobenzylidene-nicotinic acid, which can be separated by thin-layer chromatography. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of trifluoroacetic acid, or the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of aluminum chloride.
属性
IUPAC Name |
4-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-2-1-7(5-9(11)12(16)17)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIORQLVKHRWVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692735 |
Source


|
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-63-7 |
Source


|
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














